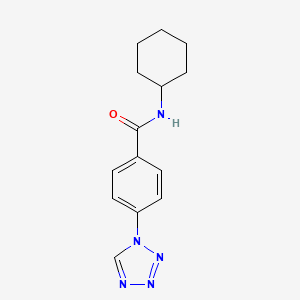

![molecular formula C15H15ClN2O3S2 B5866874 ethyl [2-({[(4-chlorophenyl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5866874.png)

ethyl [2-({[(4-chlorophenyl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

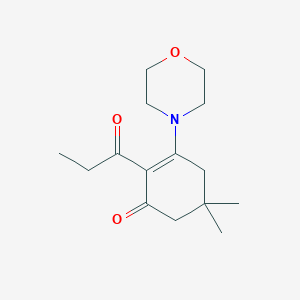

Synthesis Analysis

Ethyl 2-[aryl(thiazol-2-yl)amino]acetates, similar to the compound , are synthesized through an efficient method from N-arylthiazole-2-amines. The process involves the use of ethyl chloroacetate as the alkylating agent and NaH as the base in THF, showcasing a broad application in glucosidase inhibition studies (Babar et al., 2017).

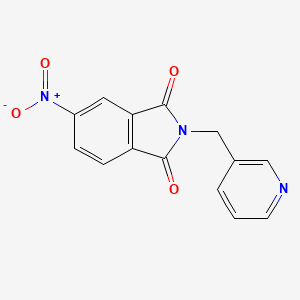

Molecular Structure Analysis

The molecular structure of closely related thioamide derivatives is elucidated using X-ray diffraction, showcasing a conjugated enol form crystallized in the monoclinic space group. This analysis highlights the compound's geometry, optimized by quantum mechanical calculations, providing insights into its molecular interactions and stability (Prasanth et al., 2015).

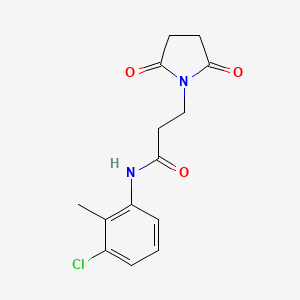

Chemical Reactions and Properties

Ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates illustrate the compound's reactivity, synthesized via a single pot reaction under specific conditions. This example demonstrates the versatility and reactivity of ethyl [2-({[(4-chlorophenyl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate in forming various chemical structures (Reddy & Krupadanam, 2010).

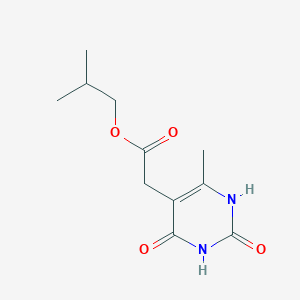

Physical Properties Analysis

The crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate provides insight into the physical properties of related compounds. Detailed studies on crystallography reveal the non-planar nature of molecules and their stabilization through intra- and inter-molecular hydrogen bonds, offering a foundation for understanding the physical characteristics of this compound (DyaveGowda et al., 2002).

Chemical Properties Analysis

The bifunctional nature and the synthesis of derivatives closely related to this compound, highlight its chemical properties, including reactivity towards various reagents and conditions. Studies on such compounds provide valuable information on their chemical behavior and potential applications (Singh et al., 2002).

Mechanism of Action

Target of Action

The compound ethyl [2-({[(4-chlorophenyl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate is a thiazole derivative . Thiazole derivatives have been found to exhibit diverse biological activities . .

Mode of Action

The mode of action of thiazole derivatives can vary depending on the specific compound and its structure . Thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways depending on their specific biological activity . For instance, some thiazole derivatives have been found to exhibit antioxidant activity, suggesting they may affect oxidative stress pathways . .

Result of Action

The result of the compound’s action would depend on its specific biological activity. For instance, if the compound exhibits antioxidant activity, it could potentially protect cells from oxidative damage . .

properties

IUPAC Name |

ethyl 2-[2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O3S2/c1-2-21-14(20)7-11-8-23-15(17-11)18-13(19)9-22-12-5-3-10(16)4-6-12/h3-6,8H,2,7,9H2,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDLXHZUJBVPUCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methyl-1-piperazinyl)thiourea](/img/structure/B5866840.png)

![N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5866875.png)

![1-[(4-bromo-2-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5866885.png)

![5-methyl-4-[(4-methylphenoxy)methyl]-2-furamide](/img/structure/B5866890.png)

![N,N-dimethyl-3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide](/img/structure/B5866912.png)